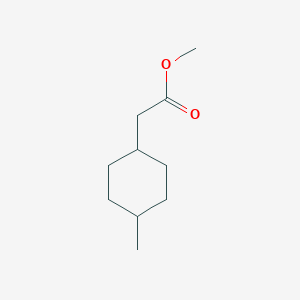

Methyl 2-(4-methylcyclohexyl)acetate

Description

Contextualization within Modern Organic Synthesis and Ester Chemistry

In the realm of modern organic synthesis, the development of efficient and selective methods for the creation of complex molecules is a primary objective. Esters, as a functional group, are fundamental building blocks and intermediates in a vast array of synthetic transformations. They are prevalent in natural products, pharmaceuticals, and polymers. The chemistry of esters is rich and well-established, encompassing reactions such as hydrolysis, transesterification, reduction to alcohols, and reactions with organometallic reagents to form tertiary alcohols. google.com

The synthesis of esters itself is a cornerstone of organic chemistry, with methods like the Fischer-Speier esterification being a classic example that has seen continuous development and optimization over more than a century. google.com Modern approaches focus on developing milder and more efficient catalytic systems, including both homogeneous and heterogeneous catalysts, to improve yields and reduce environmental impact. youtube.com

Methyl 2-(4-methylcyclohexyl)acetate fits within this context as a target for synthetic chemists aiming to develop and showcase new synthetic methodologies. The synthesis of such a molecule would typically involve the hydrogenation of an aromatic precursor followed by esterification, processes that are of broad interest in industrial and academic research. libretexts.orgnih.gov The study of its reactivity and potential as a precursor for other molecules contributes to the broader understanding of ester chemistry.

Historical Development of Cyclohexyl Acetate (B1210297) Chemistry

The chemistry of cyclohexyl acetates and their derivatives has a long history, intertwined with the development of alicyclic chemistry and conformational analysis. Early studies in the mid-20th century focused on understanding the stereochemistry and reactivity of substituted cyclohexanes. The esterification rates of different cyclohexanol (B46403) isomers, for instance, were pivotal in establishing the principles of conformational analysis, which describes the spatial arrangement of atoms in a molecule. lumenlearning.com

These foundational studies demonstrated that the reactivity of a functional group on a cyclohexane (B81311) ring is highly dependent on its axial or equatorial position. This understanding has been crucial in the development of stereoselective synthesis.

Over the years, the applications of cyclohexyl acetates have expanded. They have found use as solvents, in the fragrance industry for their characteristic scents, and as intermediates in the synthesis of other valuable compounds. researchgate.net For example, 2-methylcyclohexyl acetate is recognized for its role as a solvent in industrial processes, such as in the production of hydrogen peroxide. ucsb.edu The historical development of this class of compounds provides the foundation upon which the study of more complex derivatives like this compound is built.

Fundamental Structural Elements and Their Research Significance

The structure of this compound is characterized by two key components: the 4-methylcyclohexyl ring and the methyl acetate group. Each of these elements imparts specific properties to the molecule and holds significance in different research contexts.

The 4-methylcyclohexyl group is a non-planar, saturated carbocyclic system. The presence of the methyl group at the 4-position influences the conformational equilibrium of the cyclohexane ring. The ring primarily exists in a chair conformation, and the bulky methyl group preferentially occupies an equatorial position to minimize steric strain. lumenlearning.com The conformational behavior of substituted cyclohexanes is a fundamental topic in organic chemistry with implications for understanding the three-dimensional structure of molecules and its effect on their physical properties and reactivity. nih.gov The study of such structures helps in designing molecules with specific shapes and functionalities.

The methyl acetate group is a simple ester functional group. It is a key component in determining the compound's polarity, solubility, and chemical reactivity. The ester group can be hydrolyzed to a carboxylic acid and methanol (B129727), reduced to an alcohol, or undergo other transformations common to esters. google.com In the context of materials science, the presence of such ester groups can influence the properties of polymers or liquid crystals into which they are incorporated.

The combination of the lipophilic cyclohexyl ring and the polar ester group gives the molecule an amphiphilic character, which can be of interest in studies of self-assembly and interfacial phenomena.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H18O2 | |

| Molecular Weight | 170.25 g/mol | |

| XlogP (predicted) | 3.0 |

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 171.13796 | 139.0 |

| [M+Na]+ | 193.11990 | 143.9 |

Note: The data in the tables above are predicted values from computational models.

Overview of Key Academic Research Domains for this compound

While specific research dedicated exclusively to this compound is not abundant in publicly accessible literature, its structure suggests relevance in several key academic research domains:

Catalysis and Synthetic Methodology: The synthesis of this compound serves as a model reaction for the development of new catalysts and synthetic methods. For instance, the catalytic hydrogenation of the corresponding aromatic precursor, methyl p-methylphenylacetate, to form the cyclohexane ring is a research area of significant interest. Similarly, studies on novel esterification catalysts could utilize the reaction between 4-methylcyclohexylacetic acid and methanol as a benchmark. google.com

Conformational Analysis: The study of the conformational preferences of the cis and trans isomers of this compound can provide valuable data for computational and experimental conformational analysis. nih.gov Understanding how the interplay between the methyl and methyl acetate substituents dictates the conformational landscape of the cyclohexane ring is of fundamental importance in stereochemistry.

Materials Science: Substituted cyclohexyl esters are sometimes used as components in the formulation of liquid crystals and polymers. The specific stereochemistry and physical properties of this compound could make it a candidate for investigation as a dopant or monomer in the development of new materials with tailored properties.

Fragrance and Flavor Chemistry: Many esters of cyclohexanol and its derivatives are known for their pleasant, fruity odors and are used in the fragrance industry. researchgate.net Research in this area could involve the synthesis and sensory evaluation of this compound to explore its potential as a novel fragrance ingredient.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclohexyl acetate |

| 2-methylcyclohexyl acetate |

| 4-methylcyclohexylacetic acid |

| Methanol |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-methylcyclohexyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-8-3-5-9(6-4-8)7-10(11)12-2/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNYEVACUORKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344307-37-5 | |

| Record name | methyl 2-(4-methylcyclohexyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for Methyl 2 4 Methylcyclohexyl Acetate

Advanced Esterification Techniques for Methyl 2-(4-methylcyclohexyl)acetate Formation

The final step in the synthesis of this compound is the formation of the ester group. This can be achieved through several advanced methods, each offering distinct advantages in terms of yield, selectivity, and stereochemical control.

Catalytic Esterification for High Yield and Selectivity

Catalytic esterification, specifically the Fischer esterification, is a fundamental and cost-effective method for producing esters. masterorganicchemistry.com This reaction involves treating the corresponding carboxylic acid, 4-methylcyclohexylacetic acid, with an excess of methanol (B129727) in the presence of an acid catalyst. masterorganicchemistry.commonash.edu The use of a large excess of the alcohol helps to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.comlibretexts.org

The mechanism of Fischer esterification proceeds through a series of reversible steps. masterorganicchemistry.com It begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid), which significantly enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgwikipedia.org Following a proton transfer and the elimination of a water molecule, the protonated ester is formed, which is then deprotonated to yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org

Commonly employed acid catalysts include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com The selection of the catalyst and reaction conditions is crucial for maximizing yield and minimizing side reactions. For instance, a patented process for a similar compound, 2-methylcyclohexyl acetate (B1210297), highlights optimization techniques that can increase esterification yield to over 96% while reducing byproducts. google.com

Table 1: Overview of Fischer Esterification Mechanism

| Step | Description |

|---|---|

| 1. Protonation | The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack. libretexts.org |

| 2. Nucleophilic Attack | The alcohol (methanol) attacks the electrophilic carbonyl carbon. libretexts.org |

| 3. Proton Transfer | A proton is transferred from the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (H₂O). masterorganicchemistry.comlibretexts.org |

| 4. Elimination | A molecule of water is eliminated, forming a protonated ester. masterorganicchemistry.comlibretexts.org |

Transesterification Processes and Mechanistic Investigations

Transesterification is an alternative route to this compound, involving the reaction of a different ester with an excess of methanol. libretexts.org This process exchanges the original alkoxy group of the starting ester with a methoxy (B1213986) group. youtube.com The reaction can be catalyzed by either acids or bases. wikipedia.org

In acid-catalyzed transesterification, the mechanism is very similar to Fischer esterification. libretexts.org The catalyst protonates the carbonyl group of the starting ester, making it more susceptible to nucleophilic attack by methanol. youtube.com This leads to a tetrahedral intermediate, which can then eliminate the original alcohol to form the new ester. wikipedia.org

Under basic conditions, the mechanism involves the nucleophilic attack of a methoxide (B1231860) ion (generated by deprotonating methanol with a base) on the carbonyl carbon of the starting ester. masterorganicchemistry.com This also forms a tetrahedral intermediate, which subsequently collapses, expelling the original alkoxide as a leaving group to yield this compound. youtube.commasterorganicchemistry.com To favor the desired product, the reaction equilibrium is typically shifted by using a large excess of methanol. libretexts.org Theoretical studies on prototypical reactions like the methanolysis of ethyl acetate have shown that the acid-catalyzed process proceeds through a classical A_AC2 mechanism with a free energy barrier of approximately 22.4 kcal mol⁻¹. researchgate.net

Chemoenzymatic Synthesis for Stereoisomer Control

For applications requiring specific stereoisomers of this compound, chemoenzymatic synthesis offers unparalleled control. Lipases are a class of enzymes that can catalyze esterification and transesterification reactions with high regio- and enantioselectivity. nih.govnih.gov These enzymatic reactions are considered part of green chemistry due to their mild reaction conditions and high selectivity. nih.gov

In a typical chemoenzymatic approach, a lipase (B570770) is used to selectively acylate one enantiomer of a racemic alcohol or resolve a racemic carboxylic acid. nih.govmdpi.com For example, a lipase from Candida antarctica (CAL-B) has been successfully used for the kinetic resolution of various esters and alcohols. mdpi.com By reacting racemic 4-methylcyclohexylacetic acid with methanol in the presence of a suitable lipase, one enantiomer of the acid can be preferentially converted to the methyl ester, allowing for the separation of the stereoisomers. core.ac.uk Alternatively, a lipase-catalyzed transesterification using an acyl donor like vinyl acetate can be employed. mdpi.comcore.ac.uk The choice of enzyme and reaction conditions is critical, as it dictates the stereochemical outcome. nih.gov

Precursor Chemistry and Cyclohexane (B81311) Ring Construction Strategies

The synthesis of the key precursor, 4-methylcyclohexylacetic acid, is a critical aspect of producing this compound. This typically involves the saturation of an aromatic ring.

Hydrogenation of Aromatic Precursors to Cyclohexane Derivatives

The most direct route to the 4-methylcyclohexyl moiety is through the catalytic hydrogenation of an aromatic precursor, specifically p-tolylacetic acid (also known as 4-methylphenylacetic acid). nih.gov This transformation is a powerful tool for converting flat, aromatic compounds into three-dimensional saturated structures. nih.gov The reaction involves treating the aromatic compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. tcichemicals.com

A variety of heterogeneous and homogeneous catalysts are effective for arene hydrogenation.

Ruthenium (Ru) Catalysts : Ruthenium-based catalysts, including Ru nanoparticles, are highly active and selective for the hydrogenation of aromatic rings under mild conditions. rsc.orgalfachemic.com They can be supported on materials like carbon and have been shown to effectively hydrogenate various substituted aromatics. researchgate.net

Rhodium (Rh) Catalysts : Rhodium complexes are also used for cis-selective hydrogenation of aromatic rings. tcichemicals.com Cooperative catalytic systems, such as those combining rhodium-platinum nanoparticles with a Lewis acid, have been shown to accelerate the hydrogenation of challenging aromatic compounds by up to 30 times compared to conventional methods. jst.go.jp

Palladium (Pd) Catalysts : Palladium catalysts, often supported on alumina (B75360) (Pd/Al₂O₃) or nickel oxide (Pd/NiO), are also employed. nih.govrsc.org Palladium on alumina has been noted for its ability to catalyze the trans-selective hydrogenation of certain phenol (B47542) derivatives, which is significant as arene hydrogenation often preferentially yields cis-isomers. nih.gov

Platinum-Tin (Pt-Sn) Catalysts : Bimetallic catalysts like Pt-Sn supported on alumina have shown high activity and selectivity for the hydrogenation of the carboxylic acid group over the aromatic ring in some substrates, though for others, ring hydrogenation is observed. qub.ac.uk

The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the reaction rate and, crucially, the stereoselectivity of the product (i.e., the ratio of cis to trans isomers). nih.gov

Table 2: Selected Catalysts for Aromatic Ring Hydrogenation

| Catalyst System | Precursor Example | Conditions | Key Feature | Reference(s) |

|---|---|---|---|---|

| Ru Nanoparticles (PPh₃ stabilized) | Naphthalene derivatives | Mild conditions | Good to excellent selectivity for partial hydrogenation. | rsc.org, rsc.org |

| Rh-Pt Nanoparticles + Lewis Acid | Substituted aromatics | < 50°C, 1 atm H₂ | Up to 30x acceleration for difficult-to-hydrogenate compounds. | jst.go.jp |

| 5 wt % Pd/Al₂O₃ | Phenol derivatives | 20 bar H₂, iPrOH | trans-selective hydrogenation. | nih.gov |

Functionalization Strategies for 4-Methylcyclohexylacetic Acid

The primary strategy for obtaining 4-methylcyclohexylacetic acid is the direct hydrogenation of p-tolylacetic acid, as described above. However, alternative functionalization pathways can be considered. For instance, a patent describes the synthesis of the related compound 2-methylcyclohexyl acetate starting from o-cresol (B1677501). google.com This involves first hydrogenating o-cresol to 2-methylcyclohexanol (B165396) and then performing an esterification reaction. google.com A similar multi-step approach could theoretically be applied for the 4-methyl isomer, starting from p-cresol (B1678582). This would involve hydrogenation to 4-methylcyclohexanol (B52717), followed by a sequence of reactions to introduce the acetic acid side chain, such as conversion to a halide, formation of a Grignard reagent, and carboxylation, or through cyanation followed by hydrolysis. However, the direct hydrogenation of p-tolylacetic acid remains the more straightforward and efficient route.

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of specific isomers of this compound is crucial as different stereoisomers can possess distinct properties. The control of stereochemistry in cyclohexyl systems is a well-established field in organic synthesis, relying on principles that ensure the preferential formation of a single diastereomer or enantiomer.

Diastereoselective Control in Cyclohexyl Ester Synthesis

Diastereoselectivity refers to the preferential formation of one diastereomer over others. numberanalytics.com In the context of synthesizing substituted cyclohexyl compounds, achieving high diastereoselectivity is essential for controlling the relative orientation of substituents on the ring. numberanalytics.com This control is typically influenced by steric and electronic effects of the reactants and reagents. numberanalytics.com

A key strategy involves controlling the approach of a reagent to a cyclic precursor. For instance, in the reduction of a substituted cyclohexanone (B45756) to a cyclohexanol (B46403) (a precursor for the ester), the choice of reducing agent can dictate the stereochemical outcome. Bulky reducing agents will preferentially attack from the less sterically hindered face of the ring, leading to a specific diastereomer of the alcohol.

Another powerful method is the cascade reaction, such as a Michael-aldol reaction, which can construct a highly functionalized cyclohexanone skeleton with a high degree of diastereoselectivity in a single step. beilstein-journals.org For example, a cascade inter–intramolecular double Michael addition strategy has been reported for synthesizing functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org While this specific example is for a different cyclohexanone, the principle of using cascade reactions to set multiple stereocenters with high control is directly applicable to the synthesis of complex cyclohexyl precursors.

Factors influencing diastereoselectivity include:

Steric Hindrance : The size of substituents on the cyclohexane ring and the reagents used.

Chiral Auxiliaries : Attaching a chiral molecule to the substrate can direct the stereochemical course of a reaction. ethz.ch

Reaction Conditions : Temperature, solvent, and catalysts can significantly impact the ratio of diastereomers formed. numberanalytics.com

Enantioselective Approaches for Chiral Analogs

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. ethz.ch For chiral analogs of this compound, where the molecule is non-superimposable on its mirror image, this is achieved using chiral catalysts or reagents that are not incorporated into the final product. ethz.ch

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral organocatalysts, such as derivatives of cinchona alkaloids, can catalyze reactions with high enantiomeric excess (ee). researchgate.net For instance, the organocatalytic cyclopropanation of arylidenepyrazolones using a catalyst like (DHQ)₂AQN has been shown to produce products with up to 93% ee. researchgate.net This highlights the potential of using chiral catalysts to control the absolute stereochemistry in the synthesis of complex molecules.

Another advanced approach involves metalloradical catalysis (MRC), which offers a new way to control both enantioselectivity and diastereoselectivity in challenging reactions like radical cascade cyclizations. nih.gov The use of chiral cobalt(II) complexes, for example, has been successful in developing asymmetric catalytic systems for constructing complex bicyclic structures. nih.gov These cutting-edge techniques represent the forefront of creating specific, enantiomerically pure chiral analogs.

| Enantioselective Strategy | Principle | Potential Application |

| Chiral Catalysts | A substoichiometric amount of a chiral reagent guides the reaction to form one enantiomer preferentially. ethz.ch | Asymmetric hydrogenation of a prochiral precursor or enantioselective alkylation. |

| Chiral Auxiliaries | A chiral, non-racemic group is temporarily incorporated into the substrate to direct the stereoselective formation of new stereocenters. ethz.ch | Directing the alkylation of a cyclohexanone derivative before esterification. |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for their separation. ethz.ch | Selective esterification of one enantiomer of racemic 4-methylcyclohexanol. |

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve efficiency. This involves minimizing solvent use, utilizing renewable resources, and improving atom economy.

Solvent-Minimizing and Solvent-Free Synthesis of this compound

A significant advancement in green synthesis is the reduction or elimination of volatile organic solvents. One patented method describes a solvent-free process for preparing the analogous ortho-methylcyclohexyl acetate. google.com This process involves the direct esterification of 2-methylcyclohexanol with acetic acid using a sulfonic acid ion exchange resin as a recyclable, solid acid catalyst. google.com The reaction is driven to completion by removing the water byproduct under vacuum, leading to high yield and purity. google.com A similar approach could be readily adapted for the 4-methyl isomer.

Table 1: Example of a Solvent-Free Esterification Process Based on the synthesis of the analogous 2-methylcyclohexyl acetate. google.com

| Parameter | Condition |

| Reactants | 2-methylcyclohexanol, Acetic Acid |

| Molar Ratio (Alcohol:Acid) | 1 : 1.2 to 1.5 |

| Catalyst | Sulfonic acid ion exchange resin |

| Temperature | 80 - 150 °C |

| Pressure | Vacuum (-0.05 to -0.1 MPa) during purification |

| Yield | >96% |

Another solvent-free technique is mechanochemistry, where mechanical force (grinding) is used to initiate a chemical reaction. rsc.org This method has been successfully used to quantitatively produce a microporous metal-organic framework by simply grinding copper acetate and isonicotinic acid together, suggesting its potential for other solid-state reactions, including esterifications where applicable. rsc.org

Renewable Feedstock Utilization in this compound Production

The transition from petrochemical-based feedstocks to renewable bio-based resources is a cornerstone of sustainable chemistry. The synthesis of this compound can be envisioned from renewable starting materials.

One plausible route starts with p-cresol , which can be derived from lignin, a major component of biomass. The synthesis would follow a two-step process analogous to the production of the 2-methyl isomer from o-cresol. google.comglobethesis.com

Hydrogenation : p-cresol is catalytically hydrogenated to produce 4-methylcyclohexanol. Raney Nickel is an effective catalyst for this transformation. globethesis.com

Esterification : The resulting 4-methylcyclohexanol is then esterified with acetic acid or an acetic acid derivative to yield the final product. globethesis.com

Another promising renewable precursor is α-terpineol , a naturally occurring monoterpenoid found in the essential oils of various plants. The 4-methylcyclohexyl skeleton can be directly obtained by the hydrogenation of α-terpineol. prepchem.com A subsequent functional group transformation and esterification of the resulting alcohol would lead to this compound, providing a direct link from a natural product to the target compound.

Chemical Reactivity and Mechanistic Studies of Methyl 2 4 Methylcyclohexyl Acetate

Hydrolysis and Saponification Kinetics and Mechanisms

The hydrolysis of esters, including Methyl 2-(4-methylcyclohexyl)acetate, can be catalyzed by either acid or base. The base-promoted hydrolysis is known as saponification and is practically irreversible because the carboxylate salt formed is resistant to nucleophilic attack. openstax.orgucoz.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield 2-(4-methylcyclohexyl)acetic acid and methanol (B129727). libretexts.orgnih.gov This reaction is reversible, and the mechanism is the microscopic reverse of Fischer esterification. openstax.org The process begins with the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orglibretexts.org Following a proton transfer, a molecule of methanol is eliminated as the leaving group, and subsequent deprotonation of the resulting species by water regenerates the acid catalyst and forms the carboxylic acid product. libretexts.orglibretexts.org This mechanism is generally classified as AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com

Base-Promoted Saponification: Saponification involves heating the ester with a strong base, such as sodium hydroxide (B78521). This reaction is effectively irreversible as the final step involves an acid-base reaction where the alkoxide leaving group deprotonates the newly formed carboxylic acid. libretexts.org The mechanism is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate. openstax.orglibretexts.org The carbonyl group is then reformed by the elimination of a methoxide (B1231860) ion (CH₃O⁻). This highly basic methoxide ion then deprotonates the carboxylic acid to form methanol and the sodium salt of 2-(4-methylcyclohexyl)acetic acid. libretexts.org This mechanism is classified as BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com

The kinetics of the hydrolysis of related cyclohexyl acetates have been studied, revealing that the stereochemistry of the ring substituents significantly influences the reaction rate. Esters with equatorial acetoxy groups are generally hydrolyzed more rapidly than their axial counterparts. rsc.org For this compound, the 4-methyl group will preferentially occupy an equatorial position, which can influence the conformational equilibrium of the entire molecule and thus the accessibility of the ester group to nucleophilic attack.

Table 1: General Mechanisms of Ester Hydrolysis

| Condition | Mechanism Type | Key Steps | Products |

|---|---|---|---|

| Acidic (e.g., H₂SO₄, H₂O) | AAC2 | 1. Protonation of C=O2. Nucleophilic attack by H₂O3. Proton transfer4. Elimination of alcohol | Carboxylic acid + Alcohol |

Reduction Reactions of the Ester Moiety and Other Functional Groups

The ester functional group in this compound can be reduced to a primary alcohol using powerful reducing agents. libretexts.org

The most common and potent reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.comcommonorganicchemistry.com The reaction, typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) followed by an acidic workup, converts the ester into 2-(4-methylcyclohexyl)ethanol. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon. This is followed by the elimination of the methoxide leaving group to form an intermediate aldehyde, 2-(4-methylcyclohexyl)acetaldehyde. openstax.orglibretexts.org Since aldehydes are more reactive towards reduction than esters, this intermediate is immediately attacked by a second hydride ion, yielding a tetrahedral alkoxide intermediate. libretexts.org An acidic workup in a subsequent step protonates the alkoxide to give the final primary alcohol product. libretexts.orglibretexts.org

Other reducing agents can also be employed, though some are not strong enough to reduce esters. Sodium borohydride (B1222165) (NaBH₄), for instance, is generally too mild to reduce esters but will reduce ketones and aldehydes. masterorganicchemistry.com However, more reactive hydride reagents like Lithium Borohydride (LiBH₄) can reduce esters to alcohols. commonorganicchemistry.com

For a more controlled reduction to the aldehyde stage, a less reactive and more sterically hindered reducing agent is required, typically at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is often the reagent of choice for this partial reduction. openstax.orgmasterorganicchemistry.com When one equivalent of DIBAL-H is used at a low temperature (e.g., -78 °C), the reaction can often be stopped at the aldehyde intermediate after the initial hydride attack and elimination of the alkoxide. openstax.org

Table 2: Reduction of this compound

| Reagent | Typical Conditions | Primary Product | Product Structure |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. THF/Ether2. H₃O⁺ workup | 2-(4-methylcyclohexyl)ethanol |

Transesterification Processes Involving this compound with Various Alcohols and Catalytic Systems

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this involves reacting it with a different alcohol in the presence of a catalyst to form a new ester and methanol. libretexts.org This reaction is an equilibrium process. To drive the reaction toward the desired product, the reactant alcohol is often used in a large excess, or the methanol by-product is removed as it forms. libretexts.orgyoutube.com

Catalytic Systems: Both acid and base catalysts are effective for transesterification. youtube.com

Acid Catalysis: Strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are common catalysts. youtube.comyoutube.com The mechanism is analogous to acid-catalyzed hydrolysis, where the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon. youtube.com The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers allows for the elimination of methanol and the formation of the new ester. youtube.com

Base Catalysis: Bases such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are also used. The mechanism involves the new alcohol being deprotonated by the base to form a more potent alkoxide nucleophile. This alkoxide attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate, which then collapses, expelling the original methoxide group.

Other Catalysts: A wide variety of other catalytic systems have been developed, including Lewis acids (e.g., boron trifluoride etherate, zinc acetate), solid acid and base catalysts (e.g., zeolites, alkali-doped oxides), and enzymes (e.g., lipases). nih.govmdpi.com Solid catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused. mdpi.com

For example, reacting this compound with a large excess of ethanol (B145695) and a catalytic amount of sulfuric acid would produce Ethyl 2-(4-methylcyclohexyl)acetate and methanol. google.com

Table 3: Catalytic Systems for Transesterification

| Catalyst Type | Examples | Key Feature |

|---|---|---|

| Homogeneous Acid | H₂SO₄, HCl | Requires anhydrous conditions to prevent hydrolysis. nih.gov |

| Homogeneous Base | NaOMe, K₂CO₃ | Highly efficient but sensitive to free fatty acids. |

| Heterogeneous Acid | Sulfonated Zeolites | Reusable and thermally stable. mdpi.com |

| Heterogeneous Base | CaO, MgO, ZnO | Offers advantages in catalyst recovery and reuse. mdpi.com |

| Lewis Acids | Boronic Acids, BF₃·OEt₂ | Can be effective under mild conditions. nih.gov |

Transformations Involving the Cyclohexyl Ring System

The cyclohexyl ring of this compound is susceptible to oxidation, although the specific products will depend heavily on the oxidant used and the reaction conditions. The presence of tertiary and secondary C-H bonds provides multiple potential sites for reaction.

Catalytic systems involving metal complexes, such as those with manganese or iron, are known to promote the oxidation of alkanes and cycloalkanes. mdpi.com In the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) or trichloroisocyanuric acid (TCCA), these catalysts can facilitate the hydroxylation of the cyclohexane (B81311) ring. mdpi.com Oxidation of the methylcyclohexane (B89554) scaffold could potentially lead to several products:

Hydroxylation at Tertiary Carbon: The tertiary C-H bond at position 1 of the cyclohexyl ring is often a primary site for radical-mediated oxidation, which could lead to the formation of Methyl 2-(1-hydroxy-4-methylcyclohexyl)acetate.

Oxidation at Position 4: Oxidation at the carbon bearing the methyl group could yield a tertiary alcohol, Methyl 2-(4-hydroxy-4-methylcyclohexyl)acetate.

Ketone Formation: Further oxidation of any secondary alcohol formed on the ring would produce a ketone. For instance, oxidation at position 4 could ultimately yield Methyl 2-(4-methyl-4-oxocyclohexyl)acetate, although this would require C-C bond cleavage. A more likely ketone product would be Methyl 2-(4-oxocyclohexyl)acetate, which involves oxidation at an unsubstituted position followed by potential isomerization. nih.gov

Traditional industrial oxidation of cyclohexane often uses high temperatures and pressures with a cobalt catalyst to produce a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil). mdpi.com Similar conditions could be applied here, but would likely result in a complex mixture of products due to the multiple reactive sites.

Achieving selective functionalization of a specific C-H bond on the methylcyclohexyl ring is a significant challenge in synthetic chemistry. Modern methods aim to overcome the low reactivity of C-H bonds by using directing groups or highly selective catalysts.

Acid-Catalyzed Isomerization: In the presence of strong solid acids, the methylcyclohexane ring can undergo isomerization reactions, such as ring-contraction, to form various alkylcyclopentane derivatives. nih.gov While this demonstrates the reactivity of the scaffold under acidic conditions, it often leads to a mixture of products. nih.gov

Directed C-H Functionalization: It is conceivable that the acetate (B1210297) group could be used as a directing group to guide a transition metal catalyst to a specific C-H bond on the ring, enabling selective functionalization (e.g., arylation, alkenylation, or amination). This strategy often involves the formation of a cyclic pre-transition state.

Radical Halogenation: Free radical halogenation (e.g., with N-bromosuccinimide) would likely show some selectivity for the tertiary C-H bond at position 1, leading to the formation of Methyl 2-(1-bromo-4-methylcyclohexyl)acetate.

These advanced functionalization methods offer pathways to create complex derivatives from the basic methylcyclohexyl scaffold.

Derivatization and Further Chemical Modifications of this compound

Beyond the reactions already discussed, the ester functionality of this compound serves as a versatile handle for a wide range of chemical modifications and derivatizations.

Amidation: The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary/secondary amine. This reaction, known as aminolysis, typically requires heat. The product would be 2-(4-methylcyclohexyl)acetamide or its N-substituted derivatives.

Grignard Reactions: Reaction with two or more equivalents of a Grignard reagent (e.g., Phenylmagnesium bromide, PhMgBr) or an organolithium reagent results in the formation of a tertiary alcohol. libretexts.org The first equivalent acts as a nucleophile in a substitution reaction to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol after an acidic workup.

α-Halogenation: The α-carbon (the carbon adjacent to the carbonyl group) can be halogenated under specific conditions, typically involving conversion to an enolate followed by reaction with an electrophilic halogen source.

These transformations allow for the conversion of this compound into a variety of other compound classes, significantly expanding its synthetic utility.

Table 4: Potential Derivatization Reactions

| Reagent(s) | Reaction Type | Product Class | Example Product Name |

|---|---|---|---|

| NH₃ (Ammonia) | Aminolysis | Primary Amide | 2-(4-methylcyclohexyl)acetamide |

| R₂NH (e.g., Diethylamine) | Aminolysis | Tertiary Amide | N,N-diethyl-2-(4-methylcyclohexyl)acetamide |

| 1. 2 eq. PhMgBr2. H₃O⁺ | Grignard Reaction | Tertiary Alcohol | 1,1-diphenyl-2-(4-methylcyclohexyl)ethanol |

Synthesis of Amide Derivatives

The synthesis of amide derivatives from esters is a fundamental transformation in organic chemistry, typically achieved through aminolysis. This reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester with an amine. While specific studies detailing the aminolysis of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the general principles of ester-amine reactions.

The reaction of this compound with a primary or secondary amine would be expected to yield the corresponding N-substituted 2-(4-methylcyclohexyl)acetamide. The general transformation is depicted below:

Figure 1: General Reaction Scheme for the Aminolysis of this compound

The reactivity of the amine and the steric hindrance of the ester are key factors influencing the reaction rate and conditions.

Reaction with Primary Amines:

The reaction with primary amines is generally more facile than with secondary amines due to lower steric hindrance. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of methanol results in the formation of the N-alkyl-2-(4-methylcyclohexyl)acetamide.

Reaction with Secondary Amines:

Secondary amines can also react to form N,N-dialkyl-2-(4-methylcyclohexyl)acetamides. However, the increased steric bulk of secondary amines may necessitate more forcing reaction conditions, such as higher temperatures or the use of a catalyst, to achieve reasonable reaction rates.

Factors that would be expected to influence the synthesis of amide derivatives from this compound include:

Temperature: Higher temperatures generally accelerate the rate of aminolysis.

Catalyst: The reaction can be catalyzed by acids or bases. However, for simple aminolysis, heating the neat mixture of the ester and amine is often sufficient.

Stoichiometry: Using an excess of the amine can drive the equilibrium towards the product side.

A hypothetical reaction summary based on general chemical principles is presented in the table below.

| Amine Reactant | Expected Product | Relative Reactivity |

| Primary Amine (e.g., Methylamine) | N-Methyl-2-(4-methylcyclohexyl)acetamide | High |

| Secondary Amine (e.g., Dimethylamine) | N,N-Dimethyl-2-(4-methylcyclohexyl)acetamide | Moderate |

| Aniline | N-Phenyl-2-(4-methylcyclohexyl)acetamide | Low |

Reactions at the Alpha-Carbon of the Acetate Group

The alpha-carbon of the acetate group in this compound is acidic due to its position adjacent to the carbonyl group. This acidity allows for the formation of an enolate ion upon treatment with a suitable base. The resulting enolate is a potent nucleophile and can participate in a variety of reactions, most notably alkylation and condensation reactions.

Enolate Formation:

The formation of the enolate is a critical first step. The choice of base is crucial and depends on the desired extent of enolate formation. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are commonly used to achieve essentially complete and irreversible deprotonation, forming the lithium enolate.

Figure 2: Enolate Formation of this compound

Alkylation Reactions:

Once formed, the enolate can react with electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. libretexts.orglibretexts.orgopenstax.org This allows for the introduction of various alkyl groups. The general principles of SN2 reactions apply, meaning that primary and methyl halides are the best substrates, while secondary halides react more slowly and tertiary halides are generally unreactive due to competing elimination reactions. libretexts.orgopenstax.org

Figure 3: Alkylation of the Enolate of this compound

Where R is an alkyl group and X is a halide (e.g., I, Br, Cl).

A summary of expected outcomes for the alkylation of the enolate of this compound is provided in the table below.

| Alkylating Agent (R-X) | Expected Product |

| Iodomethane (CH3I) | Methyl 2-(4-methylcyclohexyl)propanoate |

| Benzyl bromide (BnBr) | Methyl 2-(4-methylcyclohexyl)-3-phenylpropanoate |

| Allyl bromide (CH2=CHCH2Br) | Methyl 2-(4-methylcyclohexyl)pent-4-enoate |

Condensation Reactions:

In Depth Stereochemical and Conformational Analysis of Methyl 2 4 Methylcyclohexyl Acetate

Elucidation of Cis-Trans Isomerism in the Cyclohexane (B81311) Ring

The structure of Methyl 2-(4-methylcyclohexyl)acetate features a 1,4-disubstituted cyclohexane ring, with a methyl group at the C4 position and a methylacetoxy group (-CH₂COOCH₃) at the C1 position. This substitution pattern gives rise to geometric isomerism, specifically cis-trans isomerism. libretexts.org This type of isomerism in cyclic compounds is due to the restricted rotation around the carbon-carbon single bonds of the ring. masterorganicchemistry.com

Cis Isomer: In the cis isomer, both the methyl group and the methylacetoxy group are on the same side of the cyclohexane ring. When depicted in a planar representation, both substituent bonds would be shown as either wedges or dashes. libretexts.org In the more realistic chair conformation, this translates to one substituent being in an axial position while the other is equatorial (axial-equatorial or equatorial-axial), or both being in equatorial or axial positions after a ring flip. For the 1,4-disubstituted cis isomer, the conformers are (axial, equatorial) and (equatorial, axial).

Trans Isomer: In the trans isomer, the methyl group and the methylacetoxy group are on opposite sides of the ring. libretexts.org This is represented by one wedged bond and one dashed bond in a planar drawing. In the chair conformations, the trans arrangement corresponds to both substituents being in axial positions (diaxial) or both being in equatorial positions (diequatorial). libretexts.org

The differentiation between these isomers is critical as they possess distinct physical properties and spatial arrangements that influence their chemical behavior. The general method to identify cis or trans isomers in a chair conformation is to determine if the groups point to the same side (cis) or opposite sides (trans). libretexts.org

Chiral Purity and Enantiomeric Excess Determination

The this compound molecule contains two chiral centers at the C1 and C4 positions of the cyclohexane ring. The presence of these stereocenters means the compound can exist as stereoisomers. Specifically, both the cis and the trans isomers exist as a pair of enantiomers.

Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It reflects the degree to which one enantiomer is present in greater amounts than the other. masterorganicchemistry.com An equal mixture of two enantiomers is called a racemic mixture and is optically inactive, having an ee of 0%. masterorganicchemistry.com A sample consisting of only one enantiomer is optically pure and has an ee of 100%. masterorganicchemistry.com

The enantiomeric excess is calculated using the formula: ee (%) = | [% of major enantiomer] – [% of minor enantiomer] |

Alternatively, it can be expressed in terms of the specific rotation of the mixture and the pure enantiomer. The relationship between enantiomeric excess and the composition of the mixture is illustrated in the table below.

| Enantiomeric Excess (ee) | % of Major Enantiomer | % of Minor Enantiomer |

| 100% | 100% | 0% |

| 90% | 95% | 5% |

| 75% | 87.5% | 12.5% |

| 50% | 75% | 25% |

| 25% | 62.5% | 37.5% |

| 0% | 50% | 50% |

| This table demonstrates the composition of a chiral mixture for a given enantiomeric excess (ee). For instance, a sample with 75% ee contains 87.5% of the major enantiomer and 12.5% of the minor one. masterorganicchemistry.com |

Detailed Conformational Studies of the Cyclohexyl Moiety

Conformational analysis involves studying the different spatial arrangements of atoms that can be converted into one another by rotation about single bonds. lumenlearning.com For the cyclohexane ring in this compound, the chair conformation is the most stable and therefore the most significant. masterorganicchemistry.com

Chair-Boat Interconversion Dynamics

The cyclohexane ring is not static; it undergoes a rapid process of conformational interconversion known as ring-flipping. wikipedia.org At room temperature, the two chair conformations of a substituted cyclohexane are in rapid equilibrium. wikipedia.org The interconversion from one chair form to another involves passing through several higher-energy conformations.

The pathway for this interconversion is as follows: Chair ⇌ Half-Chair ⇌ Twist-Boat ⇌ Boat ⇌ Twist-Boat ⇌ Half-Chair ⇌ Chair'

The chair conformation is the most stable arrangement, possessing the lowest energy. masterorganicchemistry.com The boat conformation has higher energy due to steric strain from flagpole hydrogen interactions and torsional strain from eclipsed bonds. masterorganicchemistry.com The twist-boat conformation is an intermediate in energy between the chair and boat forms. youtube.com The half-chair is the highest energy transition state in this process. wikipedia.org

Anomeric and Steric Effects on Conformation

The stability of a particular chair conformation is determined by the steric interactions of its substituents. The primary factor is the steric strain arising from 1,3-diaxial interactions, where an axial substituent experiences repulsion from the two axial hydrogens on the same side of the ring. libretexts.org Because of this strain, substituents, particularly large ones, preferentially occupy the equatorial position. libretexts.orgwikipedia.org

Trans Isomer: The trans isomer can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. The CH₂COOCH₃ group is sterically bulkier than the methyl group. The diaxial conformer would suffer from significant 1,3-diaxial interactions from both groups. Therefore, the diequatorial conformer is substantially more stable and will be the predominant conformation at equilibrium.

Cis Isomer: The cis isomer exists in two interconverting chair conformations: (axial-methyl, equatorial-CH₂COOCH₃) and (equatorial-methyl, axial-CH₂COOCH₃). The stability of these two conformers depends on the relative steric bulk of the two substituents. Since the methylacetoxy group is larger than the methyl group, the conformation where the CH₂COOCH₃ group is equatorial and the methyl group is axial will be the more stable of the two.

The relative stability of conformers based on substituent position is summarized below.

| Isomer | Conformer 1 (Substituent Positions) | Conformer 2 (Substituent Positions) | More Stable Conformer |

| Trans | (equatorial, equatorial) | (axial, axial) | (equatorial, equatorial) |

| Cis | (equatorial CH₂COOCH₃, axial CH₃) | (axial CH₂COOCH₃, equatorial CH₃) | (equatorial CH₂COOCH₃, axial CH₃) |

| This table outlines the conformational preferences for the cis and trans isomers of 1-methylacetoxy-4-methylcyclohexane. Stability is dictated by placing the larger substituent(s) in the equatorial position to minimize steric strain. libretexts.orgutdallas.edu |

Advanced Spectroscopic Methods for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed stereochemistry and conformation of cyclic molecules like this compound. While 1D NMR provides initial data, 2D NMR techniques are essential for unambiguous assignment. nih.gov

2D NMR (COSY, HMQC, HMBC, NOESY) in Stereoisomer Differentiation

Advanced 2D NMR experiments provide through-bond and through-space correlation data that are vital for distinguishing between stereoisomers and defining their conformations.

| 2D NMR Experiment | Information Provided | Application to this compound |

| COSY (Correlation Spectroscopy) | Shows proton-proton (¹H-¹H) couplings, typically over 2-3 bonds. | Identifies adjacent protons within the cyclohexane ring and helps trace the connectivity of the carbon backbone. |

| HMQC/HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton directly to the carbon atom it is attached to (¹H-¹³C one-bond correlation). | Allows for the unambiguous assignment of carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows longer-range correlations between protons and carbons (¹H-¹³C over 2-4 bonds). | Crucial for connecting the CH₂COOCH₃ substituent to the cyclohexane ring by showing correlations from the C1 proton to the carbons of the ester group. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals protons that are close to each other in space, regardless of their bonding connectivity. | This is the key experiment for stereochemical assignment. It can distinguish between axial and equatorial substituents. An axial proton will show a strong NOE to the other two axial protons on the same face of the ring (1,3-diaxial relationship). This allows for definitive confirmation of the diequatorial nature of the stable trans isomer and the equatorial preference of the larger group in the cis isomer. |

| This table summarizes the utility of various 2D NMR techniques in the detailed structural analysis of this compound. |

Advanced Spectroscopic and Spectrometric Characterization of Methyl 2 4 Methylcyclohexyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic compounds in solution. For Methyl 2-(4-methylcyclohexyl)acetate, a combination of one-dimensional and multidimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals.

Proton and Carbon-13 Chemical Shift Anisotropy Studies

The chemical shift of a nucleus is highly sensitive to its local electronic environment. In this compound, the cyclohexane (B81311) ring can exist in different conformations, primarily chair forms, which influences the magnetic shielding of the ring protons and carbons.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to be complex due to the numerous, often overlapping, signals of the cyclohexyl protons. The chemical shifts are influenced by inductive effects from the ester group and the methyl substituent, as well as through-space anisotropic effects. The protons on the carbon bearing the acetate (B1210297) group (CH-OAc) and the methyl-substituted carbon (CH-CH₃) would exhibit characteristic shifts. The methoxy (B1213986) protons (-OCH₃) would appear as a sharp singlet, typically in the range of 3.6-3.8 ppm. The protons of the acetate methyl group (CH₃CO-) would also present as a singlet, generally around 2.0 ppm. The cyclohexyl protons would resonate in the upfield region, typically between 0.8 and 2.2 ppm, with their exact shifts and multiplicities depending on their axial or equatorial positions and the conformation of the ring.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. The carbon of the methoxy group (-OCH₃) would appear around 51-53 ppm. The carbons of the cyclohexane ring would resonate in the 20-45 ppm region. The chemical shift of each ring carbon is dependent on its substitution and stereochemistry. For instance, the carbon attached to the acetate group and the carbon bearing the methyl group would have distinct chemical shifts compared to the other methylene (B1212753) carbons in the ring.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~172.5 |

| -OCH₃ | ~3.67 (s, 3H) | ~51.5 |

| -CH₂-COO- | ~2.25 (d, 2H) | ~41.0 |

| Cyclohexyl-H at C1 | ~1.80 (m, 1H) | ~35.0 |

| Cyclohexyl-H at C4 | ~1.50 (m, 1H) | ~32.0 |

| Cyclohexyl-CH₂ | ~1.0 - 1.9 (m) | ~29.0 - 34.0 |

| Cyclohexyl-CH₃ | ~0.90 (d, 3H) | ~22.5 |

| Acetate-CH₃ | - | ~21.0 |

Note: These are predicted values and can vary based on the solvent and experimental conditions. The multiplicities are abbreviated as s (singlet), d (doublet), and m (multiplet).

Multidimensional NMR for Complex Structural Elucidation

Given the complexity of the ¹H NMR spectrum, multidimensional NMR experiments are essential for a complete structural assignment.

COSY (Correlation Spectroscopy): A 2D COSY spectrum would reveal ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within the cyclohexane ring and the ethyl acetate side chain.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the unambiguous assignment of each carbon atom with its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across the ester linkage (e.g., correlation from the -OCH₃ protons to the carbonyl carbon) and for confirming the position of the substituents on the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment provides information about the spatial proximity of protons. This is crucial for determining the stereochemistry of the substituents on the cyclohexane ring (i.e., cis vs. trans isomers) by observing through-space correlations between protons on the ring and the substituent groups.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. Other key absorptions would include the C-O stretching vibrations of the ester linkage around 1250-1000 cm⁻¹ and the C-H stretching vibrations of the methyl and methylene groups just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The C-C stretching vibrations of the cyclohexane ring and the C-H bending modes would be prominent in the Raman spectrum. The symmetric stretching of the C=O bond may also be observed, although it is typically weaker in Raman than in IR. Conformational changes in the cyclohexane ring can lead to shifts in the positions and intensities of certain Raman bands, making it a useful technique for studying conformational equilibria.

Key Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C-H Stretch (sp³) | 2850-2960 | Medium-Strong | Strong |

| C=O Stretch (Ester) | 1735-1750 | Strong | Medium |

| C-H Bend (CH₃, CH₂) | 1370-1470 | Medium | Medium |

| C-O Stretch (Ester) | 1250-1000 | Strong | Weak-Medium |

| C-C Stretch (Ring) | 800-1200 | Weak-Medium | Strong |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental composition. Fragmentation analysis reveals the structure of the molecule by breaking it down into smaller, characteristic ions. chemguide.co.uk

Electron Ionization (EI) and Electrospray Ionization (ESI) Studies

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent extensive fragmentation. The molecular ion peak for this compound (C₁₀H₁₈O₂) would be observed at an m/z corresponding to its exact mass (170.1307). Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the acyloxy group (-OCOCH₃, M-59). Another characteristic fragmentation is the McLafferty rearrangement, if sterically feasible, which would result in a neutral alkene loss and a charged enol fragment.

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. For this compound, the [M+H]⁺ ion would have an m/z of 171.1385 and the [M+Na]⁺ ion would be at m/z 193.1204. uni.lu ESI is particularly useful for obtaining the molecular weight of the compound with minimal fragmentation.

Tandem Mass Spectrometry (MS/MS) for Derivative Structure Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the [M+H]⁺ ion from ESI) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This technique is invaluable for confirming the structure of the parent ion and for differentiating between isomers. The fragmentation pattern of the [M+H]⁺ ion of this compound would provide detailed information about the connectivity of the molecule. For instance, the loss of methanol (B129727) (CH₃OH) would be a likely fragmentation pathway from the protonated molecule.

Predicted Major Fragments in the Mass Spectrum of this compound (EI):

| m/z | Proposed Fragment Ion | Formation Pathway |

| 170 | [C₁₀H₁₈O₂]⁺˙ | Molecular Ion |

| 139 | [C₉H₁₅O]⁺ | Loss of -OCH₃ |

| 111 | [C₈H₁₅]⁺ | Loss of -CH₂COOCH₃ |

| 97 | [C₇H₁₃]⁺ | Cyclohexyl ring fragment |

| 81 | [C₆H₉]⁺ | Cyclohexyl ring fragment |

| 59 | [CH₃OCO]⁺ | Acylium ion |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Computational and Theoretical Studies on Methyl 2 4 Methylcyclohexyl Acetate

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

No specific studies using Density Functional Theory to analyze the molecular geometry and electronic structure of Methyl 2-(4-methylcyclohexyl)acetate were found. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.combcrec.idmdpi.com

Energy Minimization and Conformational Landscape Mapping

Information regarding the energy minimization and the mapping of the conformational landscape for this compound is not available. This type of study would typically involve exploring the potential energy surface of the molecule to identify its most stable three-dimensional structures (conformers).

Vibrational Frequency Calculations and Spectroscopic Correlations

There are no published vibrational frequency calculations or spectroscopic correlations for this compound based on DFT methods. Such calculations are used to predict the infrared and Raman spectra of a molecule, which can aid in its experimental identification and structural characterization. scispace.comresearchgate.net

Molecular Mechanics and Dynamics Simulations for Conformational Dynamics

Quantum Chemical Investigations of Reaction Pathways and Transition States

There is no available research on the quantum chemical investigations of reaction pathways and transition states involving this compound. These studies would provide insight into the mechanisms of chemical reactions the compound might undergo. google.com

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

No QSRR models for this compound have been reported in the literature. QSRR studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity.

Sophisticated Analytical Techniques for Methyl 2 4 Methylcyclohexyl Acetate Quantification and Separation

Chromatographic Methods for Isomer Separation and Purity Assessment

Chromatography is the cornerstone for resolving the isomeric mixture of Methyl 2-(4-methylcyclohexyl)acetate. Different chromatographic techniques are employed to separate diastereomers and enantiomers, which is crucial for assessing the purity of a synthesized batch.

Chiral Gas Chromatography (GC) is a powerful method for the direct separation of enantiomers. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. gcms.cz For a volatile compound like this compound, chiral GC is an ideal approach for resolving the enantiomeric pairs of both the cis and trans diastereomers.

The most common CSPs for this purpose are based on derivatized cyclodextrins. hplc.sk Cyclodextrins are cyclic oligosaccharides that have a chiral cavity. hplc.sk The separation mechanism relies on the transient formation of diastereomeric inclusion complexes between the enantiomers and the cyclodextrin (B1172386), with the stability of these complexes differing for each enantiomer. gcms.cz The choice of carrier gas is also important; hydrogen is often preferred due to its ability to provide high separation efficiency. hplc.sk

Table 1: Common Chiral Stationary Phases for GC and Their Characteristics

| Stationary Phase Type | Common Derivatives | Typical Applications | Key Features |

| α-Cyclodextrin | Per-methylated, Per-ethylated | Separation of smaller, less complex chiral molecules | Smallest cavity size |

| β-Cyclodextrin | Per-methylated (PM), Diacetylated, Trifluoroacetylated | Broad applicability for various chiral compounds including esters and alcohols. gcms.cz | Intermediate cavity size, widely used. gcms.cz |

| γ-Cyclodextrin | Per-methylated, Per-ethylated | Separation of larger, more complex chiral molecules | Largest cavity size |

| Chirasil-VAL | L-valine-tert-butylamide coupled to a polysiloxane | Separation of amino acids and other polar compounds | High thermal stability. hplc.sk |

The successful enantiomeric resolution depends on factors such as the type of cyclodextrin derivative, column temperature, and the nature of the analyte. mdpi.comgcms.cz

High-Performance Liquid Chromatography (HPLC) is exceptionally effective for separating the cis and trans diastereomers of this compound. Unlike enantiomers, diastereomers have different physical properties, such as polarity and boiling point, which allows for their separation on standard, achiral stationary phases. researchgate.net

Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) chromatography can be employed. researchgate.net In NP-HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase, while RP-HPLC uses a non-polar stationary phase (like C18) with a polar mobile phase. The choice between them depends on the specific polarity of the diastereomers and the desired retention characteristics. researchgate.netresearchgate.net The separation is based on the differential interaction of the cis and trans isomers with the stationary phase, which is influenced by their distinct three-dimensional shapes and dipole moments. nih.gov

Table 2: Illustrative HPLC Conditions for Diastereomer Separation

| Parameter | Reversed-Phase (RP-HPLC) Example | Normal-Phase (NP-HPLC) Example |

| Stationary Phase | C18 (Octadecyl-silica) | Silica (B1680970) (SiO₂) |

| Mobile Phase | Acetonitrile/Water gradient | Hexane/Ethyl Acetate (B1210297) isocratic |

| Detection | UV (at low wavelength) or Refractive Index (RI) | UV (at low wavelength) or RI |

| Principle of Separation | Based on differences in hydrophobicity. | Based on differences in polarity. nih.gov |

For preparative separations, where the goal is to isolate pure diastereomers, HPLC on silica gel is a common and effective method. researchgate.net

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, provide a more comprehensive analysis. For this compound, coupling chromatography with mass spectrometry is particularly informative.

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical tool for identifying and quantifying components in a mixture. In the context of this compound, the gas chromatograph first separates the components of the sample, including the cis and trans isomers, which then enter the mass spectrometer for detection.

The mass spectrometer bombards the molecules with electrons (in Electron Impact ionization), causing them to fragment in a reproducible manner. whitman.edu The resulting mass spectrum is a "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. whitman.edu This fragmentation pattern allows for unambiguous identification of the compound. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. libretexts.org For cyclic compounds, fragmentation of the ring itself is also observed. msu.edu

Table 3: Expected GC-MS Fragmentation Ions for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 170 | [M]⁺ (Molecular Ion) | Parent molecule |

| 155 | [M - CH₃]⁺ | Loss of a methyl group |

| 139 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group (alpha-cleavage) |

| 111 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 97 | [C₇H₁₃]⁺ | Fragmentation of the cyclohexane (B81311) ring |

| 59 | [COOCH₃]⁺ | Carbomethoxy group fragment |

Note: These are predicted fragmentation patterns based on typical ester and cyclohexane behavior. whitman.edumsu.edu

While GC-MS is ideal for the final volatile ester product, HPLC-Mass Spectrometry (HPLC-MS) is better suited for analyzing non-volatile or thermally unstable intermediates that may be present during its synthesis. researchgate.netmdpi.com For instance, the synthesis of this compound may start from (4-methylcyclohexyl)acetic acid. This carboxylic acid precursor is less volatile and can be effectively separated and analyzed by HPLC-MS. mdpi.com

HPLC-MS uses gentler ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are suitable for polar and non-volatile compounds. researchgate.net This technique is invaluable for monitoring reaction progress, identifying by-products, and ensuring the purity of starting materials without the need for derivatization. mdpi.com

Advanced Extraction and Sample Preparation Methods in Chemical Matrices

Before analysis, it is often necessary to isolate this compound from the reaction mixture or product matrix and remove impurities that could interfere with chromatographic analysis. thermofisher.com

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. waters.com It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). libretexts.org By choosing the appropriate sorbent and elution solvents, one can selectively retain the analyte of interest while washing away impurities, or vice-versa. waters.comlibretexts.org For an ester like this compound in an aqueous matrix, a reversed-phase sorbent like C18 would be used to adsorb the ester, while polar impurities are washed away. For samples in a non-polar organic solvent, a normal-phase sorbent like silica could be used to remove more polar impurities. researchgate.net

Liquid-liquid extraction (LLE) is a simpler, classical method often used in synthesis workup. This involves partitioning the compound between two immiscible liquid phases, such as an organic solvent and an aqueous solution. For example, washing the crude product with a sodium bicarbonate solution can remove acidic impurities like unreacted carboxylic acid.

Table 4: Comparison of Sample Preparation Methods

| Method | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Chromatographic partitioning between a solid sorbent and a liquid phase. thermofisher.com | High selectivity, high recovery, easily automated, reduces solvent consumption. researchgate.net | Higher cost per sample, requires method development. waters.com |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on relative solubility. | Simple, inexpensive, good for large sample volumes. | Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents. |

The choice of extraction method depends on the complexity of the sample matrix, the concentration of the analyte, and the required level of purity for the subsequent analysis. thermofisher.comresearchgate.net

Strategic Applications of Methyl 2 4 Methylcyclohexyl Acetate in Advanced Chemical Synthesis

Role as a Key Building Block in Complex Organic Synthesisprepchem.com

Methyl 2-(4-methylcyclohexyl)acetate is a notable example of a versatile building block in advanced organic synthesis. Its structure, featuring a 4-methylcyclohexyl moiety linked to a methyl acetate (B1210297) group, offers chemists a scaffold that can be elaborated into more complex molecular architectures. The cyclohexane (B81311) ring provides a specific three-dimensional geometry and lipophilicity, while the ester group serves as a handle for a wide range of chemical transformations, such as hydrolysis, amidation, or reduction.

The precursor acid, 2-(4-methylcyclohexyl)acetic acid, is the foundational component from which the ester and other derivatives are typically formed. nih.gov The utility of the 4-methylcyclohexyl group as a structural component is evident in the synthesis of other complex molecules, such as N-(4'-methylcyclohexyl)-3-methoxy-crotonamide, where the ring system is a core part of the final product. prepchem.com

Precursor for Chirally Pure Cyclohexane Derivativesrsc.org

The presence of a stereocenter at the 4-position of the cyclohexane ring means that this compound exists as cis and trans diastereomers. The separation and use of single, chirally pure isomers of cyclohexane derivatives are critical in fields like pharmaceuticals, where enantiomers can have vastly different biological activities. scispace.com While specific resolution data for this compound is not widely published, the strategies for separating related chiral cyclohexane compounds are well-established and directly applicable. rsc.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for such separations. mdpi.com Polysaccharide-based CSPs and cyclodextrin (B1172386) derivatives, in particular, have shown great success. For instance, hydroxypropyl-β-cyclodextrin has been effectively used as a chiral selector for the enantioseparation of α-cyclohexylmandelic acid and its methyl ester, compounds with structural similarities to the target molecule. scispace.com These methods rely on forming temporary diastereomeric complexes between the chiral selector and the individual enantiomers, allowing for their separation. mdpi.com

Beyond chromatography, other advanced techniques are available for resolving racemates of cyclohexane derivatives.

Interactive Table: Chiral Separation Techniques for Cyclohexane Derivatives

| Technique | Description | Chiral Selector Example | Reference |

|---|---|---|---|

| HPLC with CSP | The most common method, where a chiral stationary phase selectively interacts with one enantiomer more strongly than the other. | Hydroxypropyl-β-cyclodextrin | scispace.com |

| Enantioselective Liquid-Liquid Extraction | Uses a chiral selector dissolved in one of two immiscible liquid phases to selectively draw one enantiomer out of the mixture. | (-)-2-ethylhexyl tartrate | nih.gov |

| Membrane Resolution | Employs a membrane embedded with chiral selectors that preferentially allows the passage of one enantiomer. | Polymeric materials with chiral recognition sites | mdpi.com |

| Crystallization-Based Methods | Involves forming diastereomeric salts with a chiral resolving agent, which are then separated by crystallization. | Not specified | rsc.org |

These established methodologies underscore the potential for producing chirally pure versions of this compound, enabling their use as precursors for stereochemically defined fine chemicals and active pharmaceutical ingredients.

Intermediate in the Synthesis of Specialty Chemicals and Agrochemicalsnih.gov

The structural framework of this compound makes it a valuable intermediate for producing a range of specialty chemicals. The ester can be readily converted into the corresponding acid, alcohol, or amide, opening pathways to diverse products. For example, the related derivative Methyl 2-amino-2-(4-methylcyclohexyl)acetate is noted for its potential in medicinal chemistry, highlighting the value of this scaffold in developing biologically active compounds. evitachem.com